molecular formula C20H16ClN5O5 B2381814 3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 950469-11-1

3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No. B2381814
CAS RN: 950469-11-1
M. Wt: 441.83
InChI Key: ZJTPBKDOZRFOPI-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H16ClN5O5 and its molecular weight is 441.83. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

  • Molecular Structure Insights

    The molecule's structure, involving a 1,3,4-oxadiazole ring, shows specific dihedral angles with benzene and triazole rings, contributing to its unique properties (Xu et al., 2005).

  • Synthesis Techniques

    Synthesis methods have been explored, such as the reaction of tryptamine-derived compounds with bromoacetate or chlorophenacyl bromide, leading to the formation of related 1,3,4-oxadiazole compounds (Ceylan et al., 2014).

Biological Activities

  • Antibacterial Activity

    Some derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles have shown antimicrobial activity against various bacterial strains (Tien et al., 2016).

  • Potential Antioxidant Properties

    Certain derivatives, especially those with chloro and hydroxy substituents, have demonstrated potent antioxidant activities, surpassing even known antioxidants like ascorbic acid (Tumosienė et al., 2019).

  • Drug-likeness and Antimicrobial Properties

    In silico ADME prediction and in vitro studies revealed excellent drug-likeness properties and moderate to good activity against bacterial and fungal strains for some synthesized compounds (Pandya et al., 2019).

Applications in Organic Chemistry and Catalysis

  • In Organic Synthesis

    The compound's derivatives have been used in the synthesis of novel molecules, employing reactions like 1,3-dipolar cycloaddition and Click chemistry, for the rapid and efficient creation of hybrid structures (Anterbedy et al., 2021).

  • Catalytic Applications

    Some substituted derivatives have been utilized in the formation of palladium(II) complexes, serving as high-turnover-number catalysts for C-C cross-coupling reactions in green chemistry conditions (Bumagin et al., 2018).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O5/c1-10-18(23-25-26(10)13-7-12(21)15(27-2)8-16(13)28-3)20-22-19(24-31-20)11-4-5-14-17(6-11)30-9-29-14/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTPBKDOZRFOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

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